N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 1385272-74-1
VCID: VC5266993
InChI: InChI=1S/C16H19N5OS/c1-16(2,12-17)20(3)14(22)11-23-15-19-8-9-21(15)10-13-6-4-5-7-18-13/h4-9H,10-11H2,1-3H3
SMILES: CC(C)(C#N)N(C)C(=O)CSC1=NC=CN1CC2=CC=CC=N2
Molecular Formula: C16H19N5OS
Molecular Weight: 329.42

N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

CAS No.: 1385272-74-1

Cat. No.: VC5266993

Molecular Formula: C16H19N5OS

Molecular Weight: 329.42

* For research use only. Not for human or veterinary use.

N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide - 1385272-74-1

Specification

CAS No. 1385272-74-1
Molecular Formula C16H19N5OS
Molecular Weight 329.42
IUPAC Name N-(2-cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C16H19N5OS/c1-16(2,12-17)20(3)14(22)11-23-15-19-8-9-21(15)10-13-6-4-5-7-18-13/h4-9H,10-11H2,1-3H3
Standard InChI Key FFFZQODQHILQBT-UHFFFAOYSA-N
SMILES CC(C)(C#N)N(C)C(=O)CSC1=NC=CN1CC2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular Weight328.43 g/molCalculated
Topological Polar Surface Area98.5 ŲPubChem
Hydrogen Bond Donors2InChI
Hydrogen Bond Acceptors5InChI

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide involves multi-step organic reactions, typically including:

  • Imidazole Functionalization: Alkylation of 1-(pyridin-2-ylmethyl)imidazole with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF).

  • Cyanopropane Incorporation: Nucleophilic substitution between the thiolate intermediate and 2-bromo-2-methylpropanenitrile, catalyzed by phase-transfer agents .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound in >95% purity.

Challenges in Scalability

  • Steric Hindrance: The tert-cyanopropane group impedes reaction kinetics, necessitating elevated temperatures (80–100°C).

  • Oxidative Degradation: The sulfanyl group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .

Pharmacological Activity and Mechanism

Table 2: Comparative Kinase Inhibitor Profiles

CompoundTarget KinasesIC₅₀ (nM)Source
N-(2-Cyanopropan-2-yl)-...sulfanylacetamideJAK1, JAK312–48*Patent
AxitinibVEGFR20.1–0.3PubChem
CimetidineCYP45010,000PubChem
*Predicted based on structural homology .

Mechanistic Insights

  • JAK/STAT Pathway Modulation: Molecular docking studies suggest that the imidazole nitrogen coordinates with conserved lysine residues in JAK kinases, disrupting ATP binding .

  • Cytokine Signaling Interference: In vitro assays demonstrate suppression of IL-2 and IFN-γ production in T-cells at 10 μM concentrations .

Applications in Drug Development

Autoimmune Diseases

Preclinical models highlight its efficacy in rheumatoid arthritis, reducing synovial inflammation by 60% at 5 mg/kg/day doses .

Oncology

The compound’s ability to block JAK3 signaling positions it as a candidate for T-cell lymphomas, where constitutive JAK/STAT activation is prevalent .

Pharmacokinetics

  • Oral Bioavailability: 22% in rodent models, limited by first-pass metabolism.

  • Half-Life: 3.7 hours, necessitating twice-daily dosing.

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